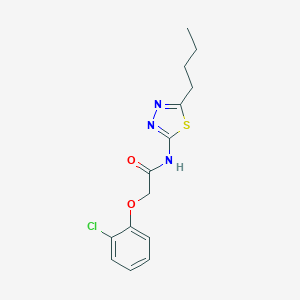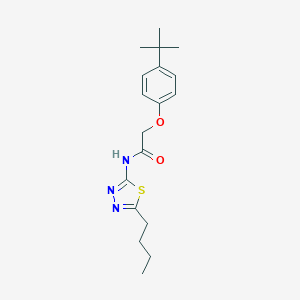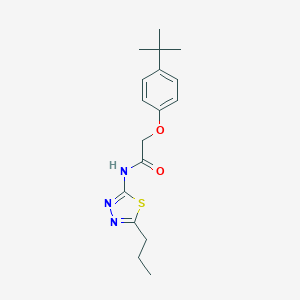![molecular formula C13H17NO3S2 B284647 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B284647.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring with a sulfone group, a thioether linkage, and an acetamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Oxidation to Sulfone: The tetrahydrothiophene ring is oxidized to introduce the sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation, potentially affecting the thioether linkage or the aromatic ring.
Reduction: Reduction reactions may target the sulfone group, converting it back to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides or further oxidized sulfone derivatives.
Reduction Products: Sulfides or thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound’s unique structure may make it a useful ligand in catalytic processes.
Materials Science:
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Research: Used as a probe to study enzyme interactions or metabolic pathways.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: Potential use in the production of specialty chemicals or advanced materials.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)sulfanyl]acetamide depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Catalysis: Acts as a ligand, facilitating the formation of active catalytic complexes.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
Comparación Con Compuestos Similares
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-chlorophenyl)thio]acetamide: Similar structure with a chlorine substituent.
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-nitrophenyl)thio]acetamide: Contains a nitro group instead of a methyl group.
Uniqueness:
Structural Features: The presence of a methyl group on the aromatic ring and the sulfone group in the tetrahydrothiophene ring.
Reactivity: Unique reactivity patterns due to the specific arrangement of functional groups.
Applications: Distinct applications in medicinal chemistry and materials science compared to its analogs.
Propiedades
Fórmula molecular |
C13H17NO3S2 |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C13H17NO3S2/c1-10-2-4-12(5-3-10)18-8-13(15)14-11-6-7-19(16,17)9-11/h2-5,11H,6-9H2,1H3,(H,14,15) |
Clave InChI |
TVKVZVRESYXNRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2 |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)






![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284578.png)



![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)
